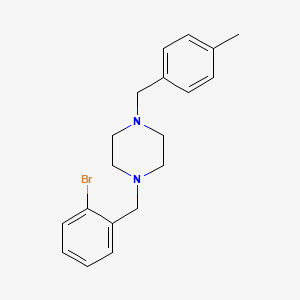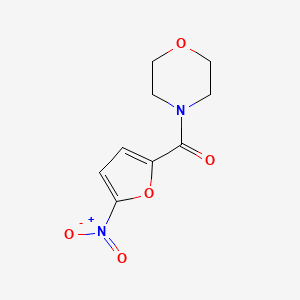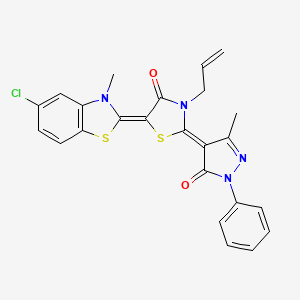
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It is a psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy. However, in recent years, BZP has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animals and humans. It also has an effect on the gastrointestinal system, causing nausea and vomiting. Long-term use of this compound has been associated with liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost compared to other psychoactive compounds. However, this compound has limitations as a research tool, as its psychoactive effects can interfere with the interpretation of results. Additionally, its potential for abuse and toxicity must be carefully considered.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the efficacy and safety of this compound in this context. Another area of research is the development of this compound analogs with improved therapeutic properties and reduced side effects. Additionally, the potential neuroprotective effects of this compound should be explored, as it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine can be synthesized by reacting 2-bromobenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline powder with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic, anti-depressant, and anti-psychotic effects. It has also been found to improve cognitive function and memory in animal models. Furthermore, this compound has been explored as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISZBFXNNQEKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
